RH 237

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

83668-91-1 |

|---|---|

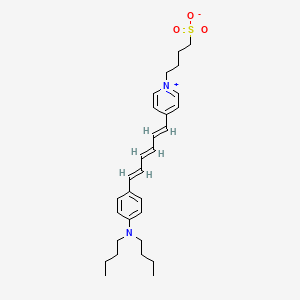

分子式 |

C29H40N2O3S |

分子量 |

496.7 g/mol |

IUPAC 名称 |

4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |

InChI 键 |

VJFBYTPFDXZYDN-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

手性 SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

规范 SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

同义词 |

4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |

产品来源 |

United States |

Foundational & Exploratory

RH 237 Voltage-Sensitive Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 237 is a fast-response, lipophilic, cationic styryl dye widely utilized in neuroscience and cardiology research to optically monitor changes in membrane potential.[1][2][3][4][5] Its rapid response time and sensitivity to electrical potential make it an invaluable tool for imaging dynamic processes such as action potentials, synaptic activity, and ion channel function in neurons and cardiomyocytes.[1][4][6] This technical guide provides a comprehensive overview of this compound, including its core properties, mechanism of action, detailed experimental protocols, and key applications.

Core Properties and Mechanism of Action

This compound, chemically known as N-(4-sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, belongs to the rhodamine class of compounds, known for their high brightness and photostability.[1][2][5] As a potentiometric probe, its fluorescence intensity and spectral properties change in response to shifts in the transmembrane voltage.[7][8]

The mechanism of voltage sensitivity for styryl dyes like this compound is attributed to an electrochromic effect. The dye molecule inserts into the outer leaflet of the cell membrane. A change in the membrane potential alters the electronic environment around the dye's chromophore, leading to a rapid shift in its electronic structure and consequently, a change in its fluorescence emission. This process is extremely fast, allowing for the detection of transient electrical events in the millisecond range.

Quantitative Data

The optical properties of this compound are highly dependent on its environment. The following tables summarize the key quantitative data for this dye.

Table 1: Spectral Properties of this compound

| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) |

| Methanol | 528 nm[3][9][10][11] | 782 nm[3][9][10][11] |

| Methanol | 550 nm[2][5][12] | 786 nm[2][5][12] |

| Ethanol | 532 nm[1] | 777 nm[1] |

| Cell Membranes | ~510 nm (blue-shifted by ~20 nm)[1][2][3][9][11] | ~702 nm (blue-shifted by ~80 nm)[1][2][3][9][11] |

| In Tyrode's Solution (for cardiac mapping) | 528 nm[13] | 715 nm[13] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₀N₂O₃S[3][9] |

| Molecular Weight | 496.71 g/mol [3][9] |

| Solubility | Soluble in DMSO and Ethanol[1][3][9][10] |

| Storage | Store at -20°C, protected from light[3][9][10][11] |

Experimental Protocols

Protocol 1: Staining Neurons in Culture with this compound

This protocol is adapted for visualizing changes in the electrical activity of cultured neurons.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

-

CO₂-insensitive media (e.g., Hibernate-E) or desired imaging buffer

-

Cultured neurons on coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving 5 mg in 10 ml of DMSO or EtOH.[2] Aliquot and store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a CO₂-insensitive medium or your chosen imaging buffer.[4] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Staining: Remove the culture medium from the neurons and replace it with the this compound working solution.

-

Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.[2]

-

Washing: After incubation, thoroughly wash the cultures for 30 minutes with a fresh CO₂-insensitive medium to remove excess dye and reduce background fluorescence.[2] It is crucial to remove all traces of the original culture medium.[2]

-

Imaging: Mount the coverslip onto an imaging chamber and proceed with epifluorescence microscopy.

-

Image Acquisition: For rapid events, use a high-speed camera and minimize light exposure to reduce phototoxicity. Adjust camera binning to enhance sensitivity if necessary.[2] Imaging can be performed over 10 to 20-minute periods.[2]

Protocol 2: Optical Mapping of Action Potentials in Langendorff-Perfused Hearts

This protocol describes the application of this compound for mapping electrical activity in an ex vivo heart preparation.

Materials:

-

Langendorff perfusion system

-

Tyrode's solution

-

This compound dye

-

DMSO

-

Optical mapping system with appropriate excitation light source, filters, and a high-speed camera or photodiode array.

Procedure:

-

Heart Preparation: Cannulate the aorta of the isolated heart and initiate Langendorff perfusion with oxygenated Tyrode's solution at a constant pressure or flow rate.[14]

-

Dye Preparation: Prepare a stock solution of this compound at 1 mg/mL in DMSO.[14]

-

Dye Loading: Inject a bolus of the this compound stock solution (e.g., 30 µL) into the coronary perfusate.[14] The dye will be distributed throughout the heart via the coronary circulation.

-

Washing: Allow the dye to circulate and stain the heart tissue. The unbound dye will be washed out by the continuous perfusion.

-

Optical Mapping Setup:

-

Immobilize the heart to minimize motion artifacts.[14]

-

Excite the heart tissue using a filtered light source (e.g., 530 ± 30 nm).[14]

-

Collect the emitted fluorescence using a high-speed CMOS camera or photodiode array.[14]

-

Use a long-pass filter to isolate the this compound emission (e.g., >610 nm or >715 nm).[10][14]

-

-

Data Acquisition: Record the fluorescence changes at a high sampling rate (e.g., 2-4 kHz) to capture the rapid dynamics of the action potential.[10][14]

Protocol 3: Simultaneous Imaging of Membrane Potential and Intracellular Calcium

This compound is frequently used in combination with calcium indicators like Rhod-2 AM for simultaneous optical mapping.

Materials:

-

Same as Protocol 2, with the addition of Rhod-2 AM and Pluronic F-127.

Procedure:

-

Heart Preparation and this compound Staining: Follow steps 1-3 of Protocol 2.

-

Calcium Indicator Preparation: Prepare a stock solution of Rhod-2 AM (1 mg/mL in DMSO).[12] Mix the Rhod-2 AM stock solution 1:1 with a 20% solution of Pluronic F-127 in DMSO.[12]

-

Calcium Indicator Loading: Dilute the Rhod-2 AM/Pluronic mixture in Tyrode's solution and slowly inject it into the coronary perfusate over 5-10 minutes.[12]

-

Incubation: Allow 5-10 minutes for the dyes to load into the cells.[12]

-

Dual-Wavelength Imaging Setup:

-

Use a single excitation wavelength suitable for both dyes (e.g., 530 ± 30 nm).[14]

-

Use a dichroic mirror to split the emitted fluorescence into two paths (e.g., split at 600 nm).[14]

-

Use separate bandpass filters for each detector to isolate the Rhod-2 emission (e.g., 570-595 nm) and the this compound emission (e.g., 610-750 nm).[14]

-

Record the signals from both detectors simultaneously using two synchronized cameras or a dual-camera setup.[14]

-

Visualizations

Caption: General experimental workflow for using this compound.

Caption: Electrochromic mechanism of this compound.

Caption: Optical path for dual imaging with this compound and Rhod-2.

Conclusion

This compound is a powerful and versatile tool for the optical measurement of membrane potential in excitable cells. Its fast response kinetics and favorable spectral properties make it well-suited for a variety of applications, from fundamental neuroscience research to drug screening in cardiac models. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this compound to gain critical insights into the electrophysiological behavior of their model systems.

References

- 1. static.igem.org [static.igem.org]

- 2. static.igem.org [static.igem.org]

- 3. biotium.com [biotium.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound, 83668-91-1 | BroadPharm [broadpharm.com]

- 6. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]

- 7. RH237 - Creative Biolabs [neuros.creative-biolabs.com]

- 8. biotium.com [biotium.com]

- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RH237 - Biotium [bioscience.co.uk]

- 12. protocol.everlab.net [protocol.everlab.net]

- 13. mdpi.com [mdpi.com]

- 14. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]

An In-Depth Technical Guide to the Mechanism of Action of RH 237 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Electrochromic Voltage Sensing

RH 237 is a fast-responding, lipophilic styryl dye that acts as a potentiometric probe for functional imaging of neuronal activity.[1][2][3][4] Its mechanism of action is based on an electrochromic effect. When incorporated into the neuronal plasma membrane, the dye's chromophore aligns with the electric field across the membrane. Changes in the membrane potential cause a shift in the electronic structure of the dye molecule, leading to a rapid change in its fluorescence properties.[3][4] Specifically, depolarization of the neuronal membrane typically results in a decrease in the fluorescence intensity of this compound, while hyperpolarization causes an increase. This inverse relationship between membrane potential and fluorescence intensity allows for the optical recording of neuronal action potentials and subthreshold potential changes with high temporal resolution.

Quantitative Performance of this compound

The performance of this compound as a voltage-sensitive dye can be quantified by several key parameters. The following table summarizes these characteristics based on available data for this compound and similar styryl dyes.

| Parameter | Typical Value/Range | Notes |

| Voltage Sensitivity | ~3-10% ΔF/F per 100 mV | The fractional change in fluorescence (ΔF/F) for a 100 millivolt change in membrane potential. A similar dye, RH421, exhibits >20% fluorescence change per 100 mV.[4] |

| Response Time (Kinetics) | Sub-millisecond | This compound is a "fast-response" dye, capable of tracking rapid neuronal signaling events like action potentials. |

| Excitation Wavelength (λex) | ~528 nm (in Methanol) | In cell membranes, the excitation spectrum is typically blue-shifted by as much as 20 nm.[1] |

| Emission Wavelength (λem) | ~782 nm (in Methanol) | In cell membranes, the emission spectrum is typically blue-shifted by as much as 80 nm.[1] |

| Signal-to-Noise Ratio (SNR) | Variable | SNR is dependent on multiple factors including dye concentration, illumination intensity, detector sensitivity, and the specific neuronal preparation. Optimization of the experimental setup is crucial for achieving a high SNR.[5] |

Experimental Protocols

Staining Protocol for Cultured Neurons

This protocol provides a general guideline for staining cultured neurons with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound dye (stock solution typically 1 mg/mL in DMSO)

-

Physiological saline solution appropriate for the neuronal culture (e.g., Hanks' Balanced Salt Solution, Tyrode's solution)

-

Cultured neurons on coverslips

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in the physiological saline to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Wash Neurons: Gently wash the cultured neurons twice with the pre-warmed physiological saline to remove any residual culture medium.

-

Incubation: Incubate the neurons in the this compound staining solution for 15-30 minutes at 37°C, protected from light.

-

Wash Out Excess Dye: After incubation, gently wash the neurons two to three times with fresh, pre-warmed physiological saline to remove any unbound dye.

-

Imaging: The stained neurons are now ready for imaging. It is recommended to perform imaging within 1-2 hours of staining for optimal signal quality.

Imaging Workflow

A typical workflow for imaging neuronal activity with this compound involves the following steps:

Caption: A generalized workflow for this compound imaging of neuronal activity.

Mitigating Phototoxicity

Prolonged exposure to high-intensity light during fluorescence microscopy can lead to phototoxicity and photobleaching, which can compromise neuronal health and signal quality.[6][7][8][9] Strategies to mitigate these effects include:

-

Minimize Illumination Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

-

Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.

-

Use Antioxidants: Supplementing the imaging medium with antioxidants can help to quench reactive oxygen species generated during fluorescence excitation.

-

Optimize Imaging Medium: Utilize specialized imaging media designed to reduce phototoxicity and maintain neuronal health during long-term imaging experiments.[6]

-

Intermittent Imaging: When possible, use intermittent imaging protocols rather than continuous recording to reduce the total light exposure.

Signaling Pathways and Logical Relationships

This compound can be employed to investigate the modulation of neuronal excitability and synaptic plasticity by various signaling pathways. The following diagrams illustrate how this compound imaging can be integrated into studies of key neuronal processes.

Investigating NMDA Receptor-Mediated Synaptic Plasticity

Long-term potentiation (LTP) is a form of synaptic plasticity crucial for learning and memory, often dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. This compound can be used to optically measure the changes in postsynaptic membrane potential that are integral to LTP induction.

Caption: Role of this compound in studying NMDA receptor-dependent LTP.

Monitoring GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptors typically leads to hyperpolarization or shunting inhibition of the postsynaptic neuron. This compound can be used to visualize the effects of GABAergic signaling on neuronal membrane potential.

Caption: Using this compound to monitor GABAergic inhibition.

References

- 1. biotium.com [biotium.com]

- 2. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. RH237 - Creative Biolabs [neuros.creative-biolabs.com]

- 5. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

RH 237 Dye: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 237 is a fast-response, potentiometric styryl dye widely utilized in biological research for the fluorescent imaging of membrane potential.[1][2][3][4][5] Its rapid response kinetics and sensitivity to changes in transmembrane voltage make it an invaluable tool for studying dynamic cellular processes, particularly in excitable cells such as neurons and cardiomyocytes.[2][4] This technical guide provides an in-depth overview of the core spectral properties, chemical characteristics, and experimental considerations for the effective application of this compound.

Core Properties and Characteristics

This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt, is a lipophilic cationic dye.[3] Its structure allows it to partition into the cell membrane, where its fluorescence properties are modulated by the surrounding electric field.[6]

Chemical and Physical Properties

A summary of the key chemical and physical characteristics of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₄₀N₂O₃S | [2] |

| Molecular Weight | 496.71 g/mol | [2] |

| Appearance | Dark solid | [2] |

| Solubility | Soluble in DMSO, water, and ethanol. | [3] |

| Storage | Store at -20°C, protected from light. | [2] |

Spectral Properties

The spectral characteristics of this compound are highly dependent on its environment. In solution, the dye is weakly fluorescent. However, upon binding to the cell membrane, its fluorescence quantum yield increases significantly. The excitation and emission maxima of this compound exhibit a notable blue-shift when incorporated into a lipid bilayer compared to its spectra in organic solvents.[2][4][5]

| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

| Methanol | 528 nm | 782 nm | [2] |

| Ethanol | 532 nm | 777 nm | [4] |

| Generic | 550 nm | 786 nm | |

| Cell Membrane | ~508-532 nm (blue-shifted by ~20 nm) | ~697-702 nm (blue-shifted by ~80 nm) | [2][4][5] |

Note: The exact spectral characteristics in the cell membrane can vary depending on the specific lipid composition and other environmental factors.

Mechanism of Voltage Sensing

The voltage-sensing mechanism of this compound and other styryl dyes is based on a phenomenon known as the electrochromic effect. This effect describes the change in the absorption or emission spectrum of a molecule in response to a change in the electric field.

Mechanism of this compound voltage sensing in the cell membrane.

-

Membrane Insertion: The lipophilic this compound molecule inserts into the outer leaflet of the cell membrane.

-

Chromophore Orientation: In the resting (polarized) state, the dye's chromophore aligns with the existing strong electric field across the membrane.

-

Depolarization and Reorientation: Upon depolarization (e.g., during an action potential), the change in the transmembrane potential alters the electric field. This causes a rapid reorientation of the dye's chromophore within the membrane.[6]

-

Fluorescence Change: This reorientation of the chromophore alters its electronic ground and excited states, leading to a change in its fluorescence emission spectrum and intensity. This change is detected as a variation in the fluorescent signal, which is proportional to the change in membrane potential.

Experimental Protocols

The following are generalized protocols for staining cultured neurons and for optical mapping of cardiac tissue. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Staining Cultured Neurons

Experimental workflow for staining cultured neurons with this compound.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Physiological buffer or culture medium (e.g., CO₂-insensitive media)

-

Cultured neurons

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a physiological buffer or culture medium.[4] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Replace the culture medium with the this compound working solution and incubate the cells for 5-10 minutes at room temperature, protected from light.

-

Washing: After incubation, thoroughly wash the cells for 30 minutes with fresh, pre-warmed CO₂-insensitive media to remove excess dye and reduce background fluorescence. It is critical to remove all traces of the staining solution.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters.

-

Excitation: 520-550 nm

-

Emission: >610 nm

-

Imaging Considerations:

-

To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

-

For capturing fast neuronal events, use a sensitive camera with a high frame rate. Adjust binning to increase camera sensitivity if necessary.

-

Limit the duration of imaging to 10-20 minute periods to reduce phototoxic effects.

Optical Mapping of Cardiac Tissue

A detailed protocol for the optical mapping of Langendorff-perfused hearts can be complex and is often performed in conjunction with a calcium indicator like Rhod-2 AM. The general steps are outlined below.

Materials:

-

This compound dye

-

Rhod-2 AM (optional, for simultaneous calcium imaging)

-

DMSO

-

Pluronic F-127 (if using Rhod-2 AM)

-

Tyrode's solution (or other appropriate perfusion buffer)

-

Langendorff perfusion system

-

High-speed imaging system with appropriate filters

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1.25 mg/mL in DMSO.

-

If using Rhod-2 AM, prepare a 1 mg/mL stock solution in DMSO.

-

-

Dye Loading:

-

Dilute the this compound stock solution in Tyrode's solution and slowly inject it into the perfusion line over 5-7 minutes.

-

If co-loading with Rhod-2 AM, mix the Rhod-2 AM stock solution 1:1 with a 20% Pluronic F-127 solution in DMSO, then dilute in Tyrode's solution and inject over 5-10 minutes.

-

-

Stabilization: Allow 5-10 minutes for the dyes to load into the cell membranes and cytosol.

-

Imaging:

-

Excite the heart with light in the range of 520 ± 45 nm.

-

Use a dichroic mirror and appropriate emission filters to separate the fluorescence signals of this compound (typically >710 nm) and Rhod-2 AM (e.g., 585 ± 20 nm).

-

Record the fluorescence changes using a high-speed camera or photodiode array.

-

Photostability and Phototoxicity

A significant consideration when using any fluorescent dye is its photostability and potential for phototoxicity. While this compound is known for its high brightness, prolonged exposure to high-intensity excitation light can lead to photobleaching (irreversible loss of fluorescence) and phototoxicity (light-induced damage to cells).[3]

Mitigation Strategies:

-

Minimize Excitation Intensity: Use the lowest laser power or light source intensity that provides a sufficient signal-to-noise ratio.

-

Limit Exposure Time: Keep the duration of light exposure to a minimum. Use shutters to block the excitation light when not acquiring images.

-

Use Antifade Reagents: For fixed-cell imaging, consider using an antifade mounting medium.

-

Optimize Experimental Design: Plan experiments to acquire the necessary data in the shortest possible time.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low dye concentration- Incomplete staining- Incorrect filter set | - Increase the working concentration of this compound.- Increase the incubation time.- Ensure the excitation and emission filters match the spectral properties of the dye in the membrane. |

| High Background | - Incomplete washing- Dye precipitation | - Extend the washing time and use fresh buffer.- Ensure the dye is fully dissolved in the working solution. Filter the solution if necessary. |

| Rapid Photobleaching | - High excitation intensity- Prolonged exposure | - Reduce the intensity of the excitation light.- Decrease the image acquisition time or the frequency of imaging. |

| Cellular Damage or Death | - Phototoxicity- Dye toxicity at high concentrations | - Reduce light exposure (intensity and duration).- Perform a concentration titration to find the lowest effective concentration of this compound. |

Conclusion

This compound is a powerful and versatile tool for the real-time imaging of membrane potential in a variety of cell types. A thorough understanding of its spectral properties, mechanism of action, and the potential for phototoxicity is essential for its successful application. By carefully optimizing experimental protocols and imaging parameters, researchers can leverage the capabilities of this compound to gain valuable insights into the dynamic electrical activity of cells.

References

- 1. static.igem.org [static.igem.org]

- 2. biotium.com [biotium.com]

- 3. This compound, 83668-91-1 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. thomassci.com [thomassci.com]

- 6. Fluorescent styryl dyes of the RH series affect a potential drop on the membrane/solution boundary - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Membrane Dynamics: An In-depth Technical Guide to RH 237 Fluorescence and Membrane Potential

For researchers, scientists, and drug development professionals, understanding the intricate dance of ions across cell membranes is paramount. The fluorescent probe RH 237 has emerged as a powerful tool for visualizing these rapid changes in membrane potential. This guide provides a comprehensive technical overview of the principles, quantitative data, and experimental protocols associated with using this compound to unravel the electrical signaling of excitable cells.

At its core, this compound is a fast-response potentiometric probe, belonging to the styryl class of dyes. Its ability to report on membrane potential stems from a phenomenon known as the electrochromic effect. This guide will delve into the mechanisms governing this compound's fluorescence changes, present key quantitative data in easily digestible formats, provide detailed experimental methodologies, and offer visual representations of key workflows and principles to empower your research.

The Core Mechanism: An Electrochromic Shift

The fluorescence of this compound is exquisitely sensitive to the electric field across the cell membrane. Unlike probes that physically translocate across the membrane, this compound and other styryl dyes partition into the lipid bilayer and undergo a rapid, voltage-dependent rearrangement of their electron density. This redistribution of charge alters the molecule's ground and excited state energy levels, leading to a shift in its fluorescence excitation and emission spectra.[1][2]

Depolarization of the membrane, where the intracellular side becomes more positive, typically causes a blue shift in the emission spectrum of this compound. Conversely, hyperpolarization, where the intracellular side becomes more negative, results in a red shift. This spectral shift is the foundation for ratiometric measurements, which can provide a more robust signal by minimizing artifacts from dye bleaching or movement.[2] The response time of this compound to changes in membrane potential is in the sub-millisecond range, making it ideal for tracking fast electrical events like action potentials.[1]

Quantitative Data at a Glance

To facilitate experimental design and data interpretation, the following tables summarize the key quantitative properties of this compound.

| Property | Value in Methanol/Ethanol | Value in Cell Membrane | Citation(s) |

| Excitation Maximum (λex) | ~528-550 nm | ~506-530 nm (blue-shifted) | [3][4][5] |

| Emission Maximum (λem) | ~782-786 nm | ~687-706 nm (blue-shifted) | [3][4][6][7] |

Table 1: Spectral Properties of this compound. Note that the exact spectral characteristics in the membrane can vary depending on the cell type and lipid composition.

| Parameter | Reported Value(s) | Cell Type/System | Citation(s) |

| Fluorescence Change per 100 mV | ~3% | Rat cardiac muscle | [1] |

| >20% | Neuroblastoma cells (for RH421) | [3] | |

| >25% | Neuronal cultures, brain slices | [2] | |

| Response Time (10-90% rise time) | 0.12 ms | Rat cardiac action potentials | [1] |

| Working Concentration | 1-5 µM | General starting point | [5][8] |

Table 2: Performance Characteristics of this compound. The fractional fluorescence change can vary significantly between different experimental setups and cell types.

Experimental Protocols

Precise and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed methodologies for key applications.

Staining Cultured Neurons with this compound

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store this stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable physiological buffer (e.g., HEPES-buffered saline). The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Dye Loading:

-

Aspirate the culture medium from the neuronal culture.

-

Gently add the this compound working solution to the cells.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Washing:

-

Carefully remove the dye-containing solution.

-

Wash the cells thoroughly with fresh, pre-warmed physiological buffer to remove any unbound dye. This step is crucial for minimizing background fluorescence.

-

-

Imaging:

-

Mount the culture dish on the microscope stage.

-

Excite the dye using a wavelength appropriate for the membrane-bound form (e.g., 520-550 nm).

-

Collect the emitted fluorescence using a long-pass filter (e.g., >610 nm or a bandpass filter centered around the emission maximum).

-

Acquire images at a high frame rate to capture rapid changes in membrane potential.

-

Simultaneous Imaging of Membrane Potential and Intracellular Calcium in Cardiomyocytes

This protocol outlines the co-loading of this compound with the calcium indicator Rhod-2 AM.

-

Dye Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 1 mg/mL stock solution of Rhod-2 AM in DMSO.

-

-

Loading Solution: Prepare a loading solution containing both dyes in a physiological buffer. A common starting point is 1-5 µM this compound and 1-5 µM Rhod-2 AM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye loading.

-

Cell Loading:

-

Incubate cardiomyocytes with the dual-dye loading solution for a specified period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C), protected from light.

-

After incubation, wash the cells extensively with fresh buffer to remove extracellular dye.

-

-

Imaging Setup:

-

Use an imaging system capable of simultaneous or rapid sequential acquisition from two emission channels.

-

Both this compound and Rhod-2 can be excited at a similar wavelength (e.g., ~530-540 nm).[9]

-

Use a dichroic mirror and emission filters to separate the fluorescence signals. For Rhod-2, a bandpass filter around 585 nm is typically used, while a long-pass filter (>700 nm) is used for this compound to minimize spectral overlap.[10]

-

-

Data Acquisition and Analysis:

-

Record the fluorescence intensity from both channels simultaneously.

-

Analyze the changes in fluorescence in each channel to correlate membrane potential dynamics with intracellular calcium transients.

-

Calibration of the this compound Signal

To convert the relative fluorescence changes of this compound into absolute membrane potential values (in millivolts), a calibration procedure is necessary. The most direct method involves simultaneous patch-clamp electrophysiology and fluorescence imaging.

-

Experimental Setup:

-

Identify a cell stained with this compound and establish a whole-cell patch-clamp recording.

-

Position the patched cell in the field of view of the fluorescence microscope.

-

-

Voltage Clamping and Imaging:

-

Using the patch-clamp amplifier, clamp the membrane potential of the cell at a series of known voltages (e.g., from -100 mV to +60 mV in 20 mV steps).

-

At each voltage step, acquire a fluorescence image and measure the average fluorescence intensity from a region of interest on the cell membrane.

-

-

Calibration Curve:

-

Plot the measured fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric imaging) as a function of the clamped membrane potential.

-

Fit a linear or other appropriate function to the data to generate a calibration curve. This curve can then be used to convert fluorescence measurements from other cells in the same experiment into membrane potential values.[11]

-

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: The electrochromic mechanism of this compound.

Caption: A streamlined workflow for staining cells with this compound.

References

- 1. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. This compound, 83668-91-1 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to RH 237 for Imaging Neuronal Action Potentials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye RH 237, a powerful tool for monitoring neuronal action potentials. We will delve into its core properties, provide detailed experimental protocols for its application in both cultured neurons and acute brain slices, and present a workflow for data analysis. This document is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of neuronal function and drug discovery.

Introduction to this compound

This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a fast-response, potentiometric styryl dye.[1] It is a lipophilic cation that partitions into the cell membrane, where its fluorescence properties are sensitive to changes in the transmembrane electrical potential.[2] This characteristic makes it an invaluable tool for functional imaging of excitable cells, particularly for monitoring the rapid dynamics of neuronal action potentials.[1][3]

Mechanism of Action

This compound belongs to the class of electrochromic dyes. The dye molecules insert into the lipid bilayer of the neuronal membrane. A change in the membrane potential alters the local electric field experienced by the dye's chromophore. This change in the electric field causes a rapid (sub-millisecond) shift in the dye's electronic structure, leading to a corresponding change in its fluorescence emission.[2][4] Depolarization of the neuron typically results in a decrease in this compound fluorescence, although the direction of the change can be dependent on the specific optical filtering used.[5] This fast response time is crucial for resolving the brief, transient nature of action potentials.

Mechanism of this compound voltage sensing.

Core Properties of this compound

A thorough understanding of this compound's properties is essential for designing and interpreting experiments. Key quantitative data are summarized in the tables below.

Spectral Properties

The excitation and emission spectra of this compound are environmentally sensitive, exhibiting a blue-shift when incorporated into cell membranes compared to their characteristics in organic solvents like ethanol or methanol.[1][3][6]

| Property | In Ethanol/Methanol[1][3] | In Cell Membrane[1][3][6] |

| Excitation Maximum (λex) | ~528-532 nm | ~506-512 nm |

| Emission Maximum (λem) | ~777-782 nm | ~697-702 nm |

| Stokes Shift (in Membrane) | ~190 nm | |

| Molar Extinction Coefficient | Not widely reported | Not applicable |

| Quantum Yield | Not widely reported | Not applicable |

Performance Characteristics

The performance of a voltage-sensitive dye is determined by its sensitivity, temporal resolution, and photostability.

| Parameter | Typical Value/Range in Neurons | Reference |

| Fluorescence Change (ΔF/F) | ~2-10% per 100 mV | --INVALID-LINK-- |

| Temporal Resolution | Sub-millisecond | --INVALID-LINK-- |

| Photostability | Moderate; subject to photobleaching with prolonged, high-intensity illumination. | --INVALID-LINK-- |

| Phototoxicity | Can induce phototoxic effects with prolonged exposure, potentially altering neuronal firing properties. | --INVALID-LINK-- |

Comparison with Other Common Voltage-Sensitive Dyes

This compound is one of several fast-response dyes used in neuroscience. The choice of dye often depends on the specific experimental requirements.

| Dye | Excitation (nm, in membrane) | Emission (nm, in membrane) | ΔF/F per 100 mV | Key Characteristics |

| This compound | ~506-512 | ~697-702 | ~2-10% | Good sensitivity, fast response. |

| di-4-ANEPPS | ~475 | ~617 | ~10% | High signal quality, but faster internalization and photobleaching compared to RH 795.[6][7] |

| RH 795 | ~530 | ~712 | Varies | Slower photobleaching and lower phototoxicity, making it suitable for longer-term imaging.[6][7] |

| RH 421 | ~493 | ~638 | >20% (neuroblastoma) | High sensitivity reported in some cell lines.[4] |

Experimental Protocols

Detailed and consistent protocols are critical for obtaining reliable and reproducible results with this compound. The following sections provide step-by-step methodologies for staining cultured neurons and acute brain slices.

Staining Cultured Neurons

This protocol is adapted for primary neuronal cultures grown on coverslips.

Materials:

-

This compound stock solution (1 mM in DMSO or Ethanol)[8]

-

CO2-insensitive imaging medium (e.g., Hibernate-E)

-

Coverslips with cultured neurons

-

Imaging chamber

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in CO2-insensitive imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Staining: Remove the culture medium from the coverslips and gently wash once with the imaging medium. Replace the medium with the this compound staining solution.

-

Incubation: Incubate the cultures for 5-10 minutes at room temperature, protected from light.[8]

-

Washing: After incubation, thoroughly wash the cultures with fresh, pre-warmed imaging medium at least three times to remove all traces of the culture medium and unbound dye.[8]

-

Imaging: Mount the coverslip in an imaging chamber filled with fresh imaging medium. Proceed with imaging under epifluorescence or two-photon microscopy.

Workflow for staining cultured neurons with this compound.

Staining Acute Brain Slices

Staining acute brain slices requires careful handling to maintain tissue viability.

Materials:

-

This compound stock solution (1 mM in DMSO or Ethanol)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Acute brain slices (200-400 µm thick)

-

Incubation chamber

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated cutting solution (e.g., NMDG-based aCSF) to ensure neuronal health.[4][9]

-

Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

-

Staining Solution: Prepare a staining solution by diluting the 1 mM this compound stock into oxygenated aCSF to a final concentration of 5-20 µM. The optimal concentration may vary depending on the brain region and slice thickness.

-

Staining: Transfer the recovered slices to an incubation chamber containing the this compound staining solution. Incubate for 20-40 minutes at room temperature, ensuring continuous oxygenation and protection from light.

-

Washing: After staining, transfer the slices to a holding chamber with fresh, continuously oxygenated aCSF for at least 30 minutes to wash out excess dye.

-

Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.

Workflow for staining acute brain slices with this compound.

Data Acquisition and Analysis

Acquiring and analyzing data from this compound imaging experiments requires a systematic approach to extract meaningful physiological information.

Imaging Parameters

-

Excitation: Use an appropriate light source (e.g., LED, arc lamp, or laser) with a bandpass filter centered around 510-530 nm. For two-photon imaging, an excitation wavelength of approximately 800 nm can be used.

-

Emission: Collect the emitted fluorescence using a long-pass filter with a cutoff around 610 nm or a bandpass filter centered around 700 nm.[5][8]

-

Frame Rate: To resolve individual action potentials, a high frame rate is essential. A minimum of 200 Hz is recommended, with 500 Hz or higher being preferable.

-

Exposure Time: Keep exposure times as short as possible to minimize phototoxicity and photobleaching, while ensuring an adequate signal-to-noise ratio (SNR).

Data Analysis Workflow

A typical data analysis pipeline for voltage-sensitive dye imaging data involves several key steps to process the raw fluorescence movies and extract neuronal spike trains.[2][10][11][12]

Data analysis workflow for this compound imaging.

1. Motion Correction: Even in in vitro preparations, slight movements can introduce significant artifacts. Image registration algorithms can be used to correct for this motion.[10][13]

2. Background Subtraction: The fluorescence signal from out-of-focus planes and unbound dye contributes to the background. Subtracting a background region of interest (ROI) or using more advanced background modeling techniques can improve the SNR.[7][14]

3. Neuron Identification (ROI Selection): Individual neurons can be identified manually or using automated segmentation algorithms. Correlation images or mean fluorescence images can aid in this process.[10][12]

4. Fluorescence Trace Extraction: For each identified neuron (ROI), the average fluorescence intensity is calculated for each frame to generate a time-series trace.

5. Spike Detection: Various algorithms can be used to detect action potentials from the fluorescence traces. These can range from simple thresholding to more sophisticated template matching or machine learning-based approaches.[2][15][16]

Considerations and Best Practices

-

Phototoxicity and Photobleaching: Prolonged exposure to high-intensity excitation light can lead to phototoxicity, altering neuronal physiology, and photobleaching, which reduces the fluorescence signal.[17] To mitigate these effects, use the lowest possible excitation power and exposure time that provides an acceptable SNR. Consider using intermittent imaging protocols for long-term experiments.

-

Pharmacological Effects: Like other membrane-binding dyes, this compound may have pharmacological effects, such as a slight broadening of action potentials.[6] It is crucial to perform appropriate control experiments to assess the impact of the dye on the neuronal properties under investigation.

-

Signal-to-Noise Ratio (SNR): The relatively small fluorescence changes associated with action potentials necessitate a high SNR for reliable detection. This can be improved by using high-quantum-yield cameras, appropriate optical filters, and optimized data analysis techniques.

-

Dye Concentration and Incubation Time: The optimal dye concentration and incubation time should be determined empirically for each preparation to achieve sufficient staining with minimal toxicity.

Conclusion

This compound is a valuable tool for imaging neuronal action potentials with high temporal resolution. By understanding its fundamental properties, employing meticulous experimental protocols, and utilizing a robust data analysis workflow, researchers can effectively leverage this voltage-sensitive dye to gain insights into the dynamics of neuronal circuits in both healthy and diseased states. This guide provides a solid foundation for the successful application of this compound in neuroscience research and drug development.

References

- 1. Quantitative determination of the reduction of phototoxicity and photobleaching by controlled light exposure microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-fidelity estimates of spikes and subthreshold waveforms from 1-photon voltage imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. digitalcommons.providence.org [digitalcommons.providence.org]

- 5. researchgate.net [researchgate.net]

- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Improving voltage-sensitive dye imaging: with a little help from computational approaches | Semantic Scholar [semanticscholar.org]

- 13. Estimation of neuronal activity based on voltage-sensitive dye imaging in a moving preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Voltage-Sensitive Dye RH 237

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of RH 237, a fast-response voltage-sensitive dye. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge required for the effective use of this powerful tool in functional imaging.

Core Principles of this compound

This compound is a lipophilic, cationic styryl dye renowned for its rapid and sensitive detection of transmembrane potential changes in excitable cells, primarily neurons and cardiomyocytes.[1] Its mechanism of action is rooted in an electrochromic effect , a direct interaction between the dye's chromophore and the electric field across the cell membrane.[2][3][4][5]

Upon membrane depolarization, the electric field change induces a shift in the electron distribution within the this compound molecule. This alteration of the dye's electronic structure leads to a shift in its absorption and emission spectra, typically a blue shift (hypsochromic shift).[6] This spectral shift results in a corresponding change in fluorescence intensity at a given wavelength, which can be measured to report changes in membrane potential with high temporal resolution. The response of this compound to voltage changes is exceptionally fast, occurring on a sub-millisecond timescale.[7]

Quantitative Data Presentation

The photophysical and voltage-sensing properties of this compound are summarized in the tables below. It is important to note that some of these parameters, particularly voltage sensitivity, can be influenced by the specific lipid environment of the cell membrane.

Table 1: Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~528-532 nm (in Methanol/Ethanol) | Experiences a blue shift of ~20 nm in cell membranes.[6][8] |

| Emission Maximum (λem) | ~777-782 nm (in Methanol/Ethanol) | Experiences a significant blue shift of ~80 nm in cell membranes.[6][8] |

| Molecular Weight | 496.71 g/mol | |

| Solubility | DMSO, Ethanol | Stock solutions are typically prepared in these solvents. |

Table 2: Voltage Sensing Properties of this compound

| Property | Value | Notes |

| Mechanism | Electrochromic | Direct interaction with the membrane electric field.[2][3][4][5] |

| Response Speed | Very fast (sub-millisecond) | Faster than the typical time resolution of imaging systems.[7] |

| Voltage Sensitivity (ΔF/F per 100 mV) | Varies significantly with cell type and recording conditions. Can be in the range of ~10% for some styryl dyes. | One study reported a lower value of 0.42 ± 0.03% in outer hair cells.[9] In contrast, some styryl dyes can exhibit changes up to 10% per 100 mV.[10] |

Experimental Protocols

Detailed methodologies for the use of this compound in common experimental paradigms are provided below.

Protocol 1: Staining of Cultured Neurons

This protocol is adapted for staining neurons in culture for the imaging of electrical activity.

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Dye Loading:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with the imaging buffer.

-

Incubate the cells in the this compound working solution for 5-10 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the dye-containing solution.

-

Wash the cells thoroughly with fresh imaging buffer for at least 30 minutes to remove unbound dye and reduce background fluorescence. Multiple buffer changes during this period are recommended.

-

-

Imaging:

-

Mount the culture dish on the microscope stage.

-

Excite the dye using a light source with a wavelength centered around 520-550 nm.

-

Collect the emitted fluorescence using a long-pass filter with a cutoff wavelength of >610 nm or a bandpass filter appropriate for the blue-shifted emission in the membrane.

-

Acquire images at a high frame rate to capture rapid changes in membrane potential.

-

Protocol 2: Dual Optical Mapping of Voltage and Calcium in Cardiomyocytes

This protocol outlines the simultaneous imaging of membrane potential with this compound and intracellular calcium with a calcium indicator like Rhod-2.

-

Dye Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a stock solution of Rhod-2 AM according to the manufacturer's instructions (typically in DMSO).

-

-

Dye Loading Solutions:

-

Prepare the Rhod-2 AM loading solution in a suitable buffer (e.g., HBSS) at the desired final concentration.

-

Prepare the this compound working solution in the same buffer at a concentration of 1-5 µM.

-

-

Sequential Dye Loading:

-

Incubate the cardiomyocytes with the Rhod-2 AM loading solution first, typically for 15-30 minutes at 37°C.

-

Wash the cells to remove the Rhod-2 AM solution.

-

Subsequently, incubate the cells with the this compound working solution for 5-10 minutes at 37°C.

-

-

Washing: Perform a thorough wash with fresh buffer for at least 30 minutes.

-

Imaging:

-

Use an imaging setup capable of dual-wavelength excitation and/or emission.

-

Excite both dyes simultaneously (e.g., with a light source around 530 nm, which can excite both this compound and Rhod-2).[11]

-

Split the emission signal using a dichroic mirror (e.g., with a cutoff around 630 nm).

-

Use appropriate emission filters to isolate the Rhod-2 signal (e.g., 585 ± 20 nm) and the this compound signal (e.g., >715 nm).

-

Acquire images from both channels simultaneously at a high frame rate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Optically monitoring voltage in neurons by photo-induced electron transfer through molecular wires - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Porphyrins for Probing Electrical Potential Across Lipid Bilayer Membranes by Second Harmonic Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Photometric recording of transmembrane potential in outer hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to RH 237 Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles of RH 237: A Voltage-Sensitive Dye

This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a lipophilic, cationic styryl dye belonging to the rhodamine class of fluorescent probes.[1][2][3] It is a fast-response potentiometric dye, meaning its fluorescence intensity and spectral properties change rapidly in response to alterations in the electrical potential across a cell membrane.[2][3] This characteristic makes it an invaluable tool for the functional imaging of excitable cells, particularly neurons, allowing for the real-time monitoring of membrane potential, synaptic activity, and ion channel function.[1]

Mechanism of Action

The voltage sensitivity of this compound is attributed to an electrochromic mechanism. When embedded in the cell membrane, the dye's chromophore aligns with the electric field. A change in membrane potential causes a spectral shift due to the direct interaction between the electric field and the dye's ground and excited state dipole moments. This results in a change in fluorescence intensity, providing an optical readout of electrical activity. In neuronal cultures and brain slices, action potentials can generate fluorescence increases of over 25% per 100 mV.

**2. Quantitative Data Summary

For ease of comparison, the key quantitative parameters of this compound are summarized in the table below.

| Parameter | Value | Notes |

| Full Chemical Name | N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt | |

| Molecular Formula | C29H40N2O3S | |

| Molecular Weight | 496.71 g/mol | [2] |

| CAS Number | 83668-91-1 | |

| Excitation Maximum (Methanol) | 528-550 nm | [1][2] |

| Emission Maximum (Methanol) | 782-786 nm | [1][2] |

| Excitation Maximum (Cell Membrane) | ~530 nm | Blue-shifted by ~20 nm.[1][2] |

| Emission Maximum (Cell Membrane) | ~702 nm | Blue-shifted by ~80 nm.[1][2] |

| Temporal Resolution | Sub-millisecond to millisecond | Capable of resolving the rising phase of action potentials.[4][5] |

| Signal Change | ~3-25% per 100 mV | Varies with preparation and recording conditions.[4] |

| Signal-to-Noise Ratio (SNR) | ~60 (rms) in cardiac tissue | Highly dependent on the preparation, illumination, and detection system.[4] |

| Phototoxicity | Can occur with prolonged, high-intensity illumination. | May cause broadening of action potentials and loss of cell viability with extended imaging.[1][6][7] |

**3. Key Applications in Neuroscience Research

This compound is a versatile tool for investigating the electrical activity of single neurons and neuronal ensembles. Its primary applications include:

-

Optical Mapping of Neuronal Activity: this compound allows for the visualization of the initiation and propagation of action potentials across neuronal populations in real-time. This is particularly useful for studying network dynamics, such as seizure-like activity or functional connectivity.

-

Action Potential Recording: The fast response time of this compound enables the optical recording of individual action potentials from neuronal somata, axons, and dendrites. This provides a less invasive alternative to traditional electrophysiological techniques like patch-clamping, especially for long-term recordings or when monitoring multiple cells simultaneously.

-

Imaging of Synaptic and Dendritic Integration: By imaging subcellular compartments, this compound can be used to study how neurons integrate synaptic inputs in their dendrites. It allows for the visualization of both excitatory and inhibitory postsynaptic potentials and their summation.[8][9][10][11][12]

**4. Experimental Protocols

Stock Solution Preparation

-

Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration is 1.25 mg/mL.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Staining Protocol for Neuronal Cultures or Brain Slices

This protocol is a general guideline and should be optimized for the specific preparation.

-

Prepare Staining Solution: Dilute the this compound stock solution in the desired physiological saline (e.g., artificial cerebrospinal fluid for brain slices) to a final working concentration of 1-5 µM.[3]

-

Incubation:

-

For neuronal cultures, replace the culture medium with the staining solution and incubate for 20-30 minutes at 37°C.

-

For brain slices, perfuse the slice with the staining solution for a similar duration.

-

-

Wash: After incubation, thoroughly wash the preparation with fresh physiological saline to remove unbound dye. This is crucial for reducing background fluorescence and improving the signal-to-noise ratio.

-

Recovery: Allow the preparation to recover for at least 30 minutes before imaging.

**5. Signaling Pathway Investigation: An Exemplary Workflow

This compound is a powerful tool for dissecting the effects of various signaling molecules on neuronal excitability. For instance, it can be used to investigate the modulation of neuronal activity by neurotransmitter systems like GABA and glutamate.

In this workflow, baseline neuronal activity is first recorded using this compound. Then, a specific pharmacological agent, such as a GABA receptor agonist or an NMDA receptor antagonist, is applied.[13][14][15][16][17][18][19] The subsequent changes in neuronal firing patterns, action potential shape, or subthreshold activity are recorded and analyzed to understand how the targeted signaling pathway modulates neuronal excitability.

**6. Experimental and Data Analysis Workflow

A typical workflow for an this compound imaging experiment, from preparation to data analysis, is outlined below.

Data Pre-processing and Analysis Steps:

-

Motion Artifact Correction: In living preparations, movement can be a significant source of noise. Various computational algorithms can be used to correct for motion artifacts.[20][21][22][23][24][25]

-

Spatial and Temporal Filtering: To improve the signal-to-noise ratio, spatial (e.g., Gaussian blur) and temporal (e.g., low-pass) filters can be applied.

-

Baseline Correction and Normalization: The raw fluorescence signal (F) is typically corrected for photobleaching and normalized to the baseline fluorescence (F₀) to calculate the relative change in fluorescence (ΔF/F).

-

Region of Interest (ROI) Segmentation: Individual neurons or specific subcellular compartments are identified, and ROIs are drawn around them to extract their specific fluorescence signals.

-

Action Potential Detection and Analysis: Algorithms are used to detect the timing of action potentials from the fluorescence traces.

-

Parameter Extraction: Key parameters of neuronal activity, such as action potential duration (APD), firing rate, and conduction velocity, can be quantified from the processed data.[4][8][24][26][27][28]

Considerations and Limitations

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be phototoxic and prone to photobleaching, especially with high-intensity illumination and long exposure times. This can lead to alterations in cellular physiology and a decrease in signal over time.[7][21][29] It is crucial to use the lowest possible light intensity and exposure time that still provides an adequate signal-to-noise ratio.

-

Pharmacological Effects: Some voltage-sensitive dyes can have pharmacological effects on the cells they are labeling. For instance, some RH dyes have been reported to cause arterial constriction.[2] While this compound is widely used, it is important to perform appropriate control experiments to rule out any confounding effects of the dye itself.

-

Signal Calibration: The relationship between the change in fluorescence and the absolute membrane voltage can be complex and may not be linear. For precise quantitative measurements of membrane potential, calibration experiments using electrophysiological recordings (e.g., patch-clamp) may be necessary.[30][31]

By understanding its principles, carefully following experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain valuable insights into the intricate electrical signaling of the nervous system.

References

- 1. VolPy: Automated and scalable analysis pipelines for voltage imaging datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RH237 - Creative Biolabs [neuros.creative-biolabs.com]

- 3. biotium.com [biotium.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Imaging Submillisecond Membrane Potential Changes from Individual Regions of Single Axons, Dendrites and Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]

- 8. Synaptic integration in an excitable dendritic tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dendritic integration in hippocampal dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An astrocytic signaling loop for frequency-dependent control of dendritic integration and spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. janelia.org [janelia.org]

- 12. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 13. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-specific fluorescence reveals distinct structural changes with GABA receptor activation and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Site-Specific Fluorescence Reveals Distinct Structural Changes Induced in the Human ρ1 GABA Receptor by Inhibitory Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of NMDA receptor antagonists on probability discounting depend on the order of probability presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the NMDA antagonists CPP and MK-801 on delayed conditional discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Analysis and correction of motion artifacts in diffusion weighted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Retrospective motion artifact correction of structural MRI images using deep learning improves the quality of cortical surface reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Estimation and Removal of Residual Motion Artifact in Retrospectively Motion-Corrected fMRI Data: A Comparison of Intervolume and Intravolume Motion Using Gold Standard Simulated Motion Data | Published in Aperture Neuro [apertureneuro.org]

- 26. Extracting Surface Activation Time from the Optically Recorded Action Potential in Three-Dimensional Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Temporal irregularity quantification and mapping of optical action potentials using wave morphology similarity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. assets.fishersci.com [assets.fishersci.com]

- 30. researchgate.net [researchgate.net]

- 31. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]

RH 237 as a Potentiometric Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 237, chemically known as N-(4-sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a fast-response, lipophilic, cationic styryl dye widely employed as a potentiometric probe.[1][2][3] Its ability to rapidly and sensitively report changes in transmembrane potential makes it an invaluable tool for functional imaging in neuroscience and cardiology. This technical guide provides a comprehensive overview of the key features of this compound, including its optical properties, mechanism of action, experimental protocols, and data analysis workflows.

Core Features and Mechanism of Action

This compound belongs to the family of styryl dyes, which are known for their voltage-sensing capabilities.[3] The primary mechanism underlying its function is an electrochromic shift . This phenomenon involves a change in the dye's electronic structure in response to an electric field, leading to a shift in its absorption and emission spectra.[1][4] When embedded in the cell membrane, the strong electric field across the lipid bilayer influences the dye's chromophore, causing a rapid, linear change in its fluorescence intensity corresponding to alterations in membrane potential.[1] This fast-response mechanism allows for the real-time monitoring of dynamic electrical events such as action potentials and synaptic activity.[3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Environment |

| Excitation Maximum (λex) | ~532 nm[2] | Ethanol |

| ~550 nm[5] | Methanol | |

| Blue-shifted by ~20 nm[3][5] | Cell Membrane | |

| Emission Maximum (λem) | ~777 nm[2] | Ethanol |

| ~786 nm[5] | Methanol | |

| Blue-shifted by ~80 nm[3][5] | Cell Membrane | |

| Stokes Shift | Large | General |

Table 2: Performance Characteristics of this compound

| Property | Value | Notes |

| Voltage Sensitivity | Information not available in the search results. A related dye, RH 421, exhibits >20% fluorescence change per 100 mV. | The change in fluorescence intensity (ΔF/F) per 100 mV change in membrane potential is a critical parameter for potentiometric probes. |

| Fluorescence Quantum Yield | Information not available in the search results. | This value represents the efficiency of photon emission after absorption. |

| Signal-to-Noise Ratio (SNR) | 47 (in a specific cardiac optical mapping setup)[6] | SNR is highly dependent on the experimental setup, including the imaging system, dye concentration, and tissue preparation. |

| Photostability | Described as having high photostability[5] | Quantitative data on photobleaching rates under specific imaging conditions are not readily available. |

| Working Concentration | 1-5 µM (starting point)[2] | The optimal concentration should be determined experimentally for each application. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its use in both cardiac and neuronal preparations.

Experimental Protocol 1: Dual Optical Mapping of Langendorff-Perfused Mouse Hearts

This protocol is adapted for the simultaneous imaging of membrane potential (with this compound) and intracellular calcium (with Rhod-2 AM).

I. Solutions and Reagents:

-

Tyrode's Solution (for perfusion): Standard composition.

-

This compound Stock Solution: 1.25 mg/mL in DMSO.

-

Rhod-2 AM Stock Solution: 1 mg/mL in DMSO.

-

Pluronic F-127 (20% solution in DMSO): To aid in dye loading.

-

Blebbistatin (optional): An excitation-contraction uncoupler to reduce motion artifacts.

II. Heart Preparation:

-

Isolate the mouse heart and cannulate the aorta for Langendorff perfusion with oxygenated Tyrode's solution.

-

Allow the heart to stabilize.

III. Dye Loading:

-

If using, introduce blebbistatin into the perfusate to arrest motion.

-

Prepare the this compound loading solution by diluting 30 µL of the stock solution into 1 mL of Tyrode's solution.

-

Slowly inject the this compound solution into the perfusion line over 5-7 minutes.

-

Prepare the Rhod-2 AM loading solution by mixing 30 µL of the stock solution with an equal volume of 20% Pluronic F-127, and then diluting this mixture in 1 mL of Tyrode's solution.

-

Inject the Rhod-2 AM solution into the perfusion line over 5-10 minutes.

-

Allow for a 5-10 minute washout period for the dyes to incorporate into the cell membranes and cytosol.

IV. Imaging:

-

Excite the heart with a light source suitable for both dyes (e.g., 530 nm LED).

-

Use a dual-camera imaging system with appropriate filters to separate the emission signals of this compound (long-pass, e.g., >700 nm) and Rhod-2 (band-pass, e.g., 590 ± 15 nm).

-

Acquire images at a high frame rate (e.g., 1000-2000 fps) to capture the dynamics of action potentials and calcium transients.

Experimental Protocol 2: Staining of Cultured Neurons

This protocol provides a general guideline for staining cultured neurons with this compound.

I. Solutions and Reagents:

-

This compound Stock Solution: 1 mM in DMSO.

-

Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution, HBSS): For washing and imaging.

II. Staining Procedure:

-

Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-5 µM in the physiological saline solution.

-

Remove the culture medium from the neuronal culture.

-

Wash the cells gently with the physiological saline solution.

-

Incubate the neurons with the this compound working solution for 5-20 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.

-

Wash the cells thoroughly with the physiological saline solution to remove excess dye.

III. Imaging:

-

Mount the culture dish on an epifluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~530 nm, emission >610 nm).

-

Acquire images using a sensitive camera. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure times.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of this compound and a typical workflow for optical mapping experiments.

Caption: Mechanism of this compound Voltage Sensing.

Caption: Workflow for Optical Mapping Experiments.

Conclusion

This compound remains a powerful and widely used potentiometric probe for high-speed, functional imaging of excitable cells. Its fast response time and favorable spectral properties, particularly for dual-imaging applications, make it a cornerstone of many electrophysiological studies. While quantitative data on its quantum yield and precise voltage sensitivity would further enhance its utility, the established protocols and a clear understanding of its mechanism of action enable researchers to effectively utilize this probe to investigate complex biological phenomena. Careful optimization of experimental parameters, including dye concentration and imaging conditions, is paramount to achieving high-quality, reproducible data while minimizing potential artifacts such as phototoxicity.

References

- 1. Electrochromism - Wikipedia [en.wikipedia.org]

- 2. Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. ossila.com [ossila.com]

- 5. This compound, 83668-91-1 | BroadPharm [broadpharm.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

RH 237 Dye: A Technical Guide to Solubility and Experimental Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract